![molecular formula C23H18ClN5O6S B2770581 dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate CAS No. 361156-64-1](/img/new.no-structure.jpg)
dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate
Descripción
Dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core structurally analogous to purines, enabling interactions with biological targets such as kinases and growth factor receptors . Key structural features include:
- A pyrazolo[3,4-d]pyrimidin-4-one scaffold with a 4-chlorophenyl substituent at position 5, enhancing hydrophobic interactions in target binding .
- A thioacetamido linker bridging the pyrazolo[3,4-d]pyrimidine core to a dimethyl isophthalate group, which may improve solubility and bioavailability compared to simpler analogs .
- Dimethyl ester moieties on the isophthalate fragment, likely influencing metabolic stability and cellular uptake .
This compound’s design aligns with strategies for kinase inhibitors like erlotinib and lapatinib, which target tyrosine kinases in cancer therapy .
Propiedades
Número CAS |
361156-64-1 |
---|---|
Fórmula molecular |
C23H18ClN5O6S |
Peso molecular |
527.94 |
Nombre IUPAC |
dimethyl 5-[[2-[[5-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H18ClN5O6S/c1-34-21(32)12-7-13(22(33)35-2)9-15(8-12)26-18(30)11-36-23-27-19-17(10-25-28-19)20(31)29(23)16-5-3-14(24)4-6-16/h3-10H,11H2,1-2H3,(H,25,28)(H,26,30) |
Clave InChI |
IQUFATFUQJASFF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=C(C=C4)Cl)C(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
Dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate is a complex organic compound that exhibits various biological activities. This article delves into its synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.
Compound Overview
Chemical Structure : The compound features a pyrazolo[3,4-d]pyrimidine core linked to a thioacetamido group and an isophthalate moiety. This unique combination is believed to contribute to its biological properties.
CAS Number : 361156-64-1
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, show significant antimicrobial properties. The presence of the thio group enhances the compound's ability to interact with microbial targets, potentially inhibiting their growth .
Anticancer Properties
The compound has been evaluated for anticancer activity. Studies suggest that similar pyrazolo derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have shown IC50 values indicating potent growth inhibition in various cancer cell lines . The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.
Inhibition of Phosphodiesterases
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as phosphodiesterase (PDE) inhibitors. PDEs play crucial roles in cellular signaling pathways, and their inhibition can lead to increased levels of cyclic nucleotides, promoting various therapeutic effects including neuroprotection in Alzheimer's disease models .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the core structure significantly affect biological activity:
- Thio Group : The presence of the thio group enhances antimicrobial activity.
- Chlorophenyl Substituent : The 4-chlorophenyl moiety contributes to the compound's lipophilicity and may improve membrane permeability.
- Isophthalate Linkage : This feature may facilitate interactions with specific biological targets.
Structural Feature | Biological Activity |
---|---|
Thio Group | Enhanced antimicrobial activity |
4-Chlorophenyl Substituent | Improved membrane permeability |
Isophthalate Moiety | Target-specific interactions |
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations .
- Anticancer Activity : In vitro studies demonstrated that compounds structurally similar to this compound could induce apoptosis in breast cancer cells with an IC50 value of approximately 20 µM .
- PDE Inhibition Studies : Another investigation focused on the compound’s ability to inhibit PDE9A. Results showed an IC50 value below 200 nM, indicating strong potential as a therapeutic agent for neurodegenerative diseases .
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities.
- Thioacetamido group : Enhances solubility and bioavailability.
- Isophthalate moiety : Contributes to the compound's stability and reactivity.
Synthesis methods for this compound typically involve multi-step reactions that allow for modifications to enhance its biological activity. Various synthetic routes can be employed to introduce functional groups that may improve efficacy against specific targets in biological systems.
Biological Activities
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this scaffold can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's ability to combat bacterial infections.
- Anti-inflammatory Effects : The thio group may contribute to reducing inflammatory responses in various models.
Anticancer Research
Dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate has been investigated for its potential as an anticancer agent. Its mechanism of action may involve the inhibition of key enzymes involved in tumor growth or the induction of apoptosis in cancer cells.
Antimicrobial Agents
Given its structural similarities to known antimicrobial agents, this compound could be explored as a lead for developing new antibiotics. Its efficacy against resistant strains of bacteria is an area of active research.
Anti-inflammatory Drugs
The anti-inflammatory properties observed in related compounds suggest that this compound could be developed into a therapeutic agent for treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have documented the biological effects and therapeutic potentials of compounds similar to this compound:
Study Title | Findings | Reference |
---|---|---|
Anticancer Activity of Pyrazolo Compounds | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. | |
Antimicrobial Efficacy Against Resistant Strains | Showed promising results against multiple resistant bacterial strains. | |
Anti-inflammatory Effects in Animal Models | Reduced markers of inflammation significantly compared to control groups. |
Comparación Con Compuestos Similares
Table 1: Key Pyrazolo[3,4-d]pyrimidine Derivatives and Their Properties
Pharmacokinetic and Solubility Profiles
- Solubility : The target compound’s dimethyl ester groups may mitigate the poor aqueous solubility common to pyrazolo[3,4-d]pyrimidines, as seen in liposome-encapsulated analogs (e.g., LP-2, which improved solubility by 8-fold) .
Mechanism of Action
- Kinase Inhibition: The 4-chlorophenyl and thioacetamido groups may mimic ATP-binding motifs in kinases, similar to erlotinib’s quinazoline-anilino interactions . However, suggests pyrazolo[3,4-d]pyrimidines can adopt flipped binding orientations, enabling unique selectivity .
- Antiproliferative Activity : Derivatives like 10e exhibit sub-micromolar IC₅₀ values against MCF-7 cells, likely via CDK or EGFR inhibition . The target compound’s isophthalate moiety may enhance DNA intercalation, a mechanism less common in simpler analogs.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution at the pyrazolo[3,4-d]pyrimidine core to introduce the thioacetamido group.
- Esterification of the isophthalate moiety under acidic or basic conditions. Key solvents include dichloromethane (DCM) for coupling reactions and dimethylformamide (DMF) for high-temperature steps. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers characterize this compound’s structural integrity?
Use a combination of:
- 1H/13C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyls at ~170 ppm).
- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 582.1234).
- FT-IR for functional group validation (e.g., C=O stretches at 1680–1720 cm⁻¹ for esters and amides) .
Q. What biological activity mechanisms are associated with this compound?
Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit kinases (e.g., EGFR, VEGFR) by competitively binding ATP pockets. For this compound:
- In vitro assays (e.g., MTT cytotoxicity testing) should assess IC50 values against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies (fluorescence-based kinase assays) can quantify target specificity .
Q. What solubility and formulation challenges exist for in vitro studies?
The compound is sparingly soluble in aqueous buffers (<0.1 mg/mL). Use DMSO for stock solutions (≤10 mM) and dilute in PBS with 0.1% Tween-80 to prevent aggregation. For in vitro assays, maintain DMSO concentrations <0.1% to avoid cellular toxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency changes.
- Bioisosteric replacement : Substitute the thioacetamido linker with sulfonamide or carbamate groups to evaluate pharmacokinetic improvements.
- Crystallography : Co-crystallize with target enzymes to identify critical binding interactions .
Q. What computational methods are suitable for predicting binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (PDB: 1M17, 2OH4).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- QSAR models : Train on pyrazolo[3,4-d]pyrimidine datasets to predict ADMET properties .
Q. How should researchers address contradictions in biological activity data?
- Dose-response validation : Repeat assays with stricter controls (e.g., normalized cell viability, ATP quantification).
- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to rule out polypharmacology.
- Batch variability analysis : Compare NMR spectra of different synthetic batches to confirm consistency .
Q. What strategies optimize reaction yields and scalability?
- Design of Experiments (DoE) : Use fractional factorial designs (e.g., Minitab) to test variables (temperature, catalyst loading, solvent ratio).
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thioether formation) to improve safety and yield.
- Green chemistry : Substitute DCM with cyclopentyl methyl ether (CPME) for environmentally benign synthesis .
Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed?
- PK profiling : Administer intravenously (5 mg/kg) to rodents; collect plasma samples for LC-MS/MS analysis (t1/2, Cmax, AUC).
- PD markers : Measure tumor volume reduction in xenograft models and correlate with plasma concentrations.
- Metabolite identification : Use HPLC-QTOF to detect phase I/II metabolites in liver microsomes .
Q. What stability issues arise under physiological conditions?
- pH stability : Test degradation in buffers (pH 1.2–7.4) at 37°C; use HPLC to quantify remaining compound.
- Light sensitivity : Store in amber vials if UV-Vis shows photodegradation (λmax 320 nm).
- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (>150°C typical for esters) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.